molecular formula C7H8ClNO B1594001 4-Chloro-2,6-dimethylpyridine 1-oxide CAS No. 697-92-7

4-Chloro-2,6-dimethylpyridine 1-oxide

Cat. No. B1594001
CAS No.: 697-92-7
M. Wt: 157.6 g/mol
InChI Key: BLPBMEZQZABRQL-UHFFFAOYSA-N
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Patent
US04122264

Procedure details

Following the procedure of Example 1, Part B, but substituting 4-nitro-2,6-lutidine-1-oxide [as prepared by Ochiai, J. Org. Chem. 18, p. 534 (1953)] for 6-amino4-nitro-2-picoline-1-oxide, there was prepared 4-chloro-2,6-lutidine-1-oxide hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2,6-lutidine-1-oxide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C([N+]([O-])=O)C=C(C)[N+]=1[O-].Cl.[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1>>[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C([N+]1[O-])C)[N+](=O)[O-]
Step Two
Name
4-chloro-2,6-lutidine-1-oxide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C([N+](=C(C1)C)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C([N+](=C(C1)C)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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